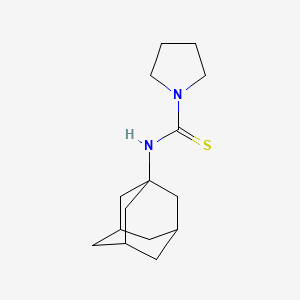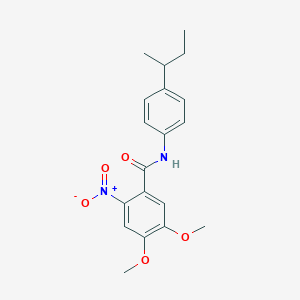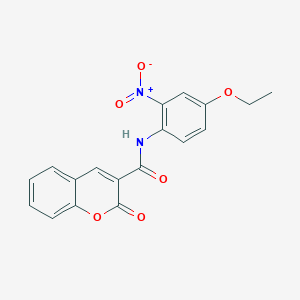
N-cyclohexyl-2-methoxycyclohexanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-methoxycyclohexanamine oxalate is a chemical compound that belongs to the class of arylcyclohexylamines. This compound is a derivative of cyclohexanamine and is commonly known as Methoxcyclohexamine (MXE). MXE is a psychoactive substance that has been used for recreational purposes. However,
作用機序
N-cyclohexyl-2-methoxycyclohexanamine oxalate acts as an NMDA receptor antagonist by binding to the receptor and blocking its activity. This results in a decrease in the release of glutamate, which is an excitatory neurotransmitter. The decrease in glutamate release leads to a decrease in neuronal activity in the brain. This mechanism of action is similar to that of ketamine, which is a well-known NMDA receptor antagonist.
Biochemical and Physiological Effects:
N-cyclohexyl-2-methoxycyclohexanamine oxalate has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. N-cyclohexyl-2-methoxycyclohexanamine oxalate has also been shown to increase the release of acetylcholine, which is involved in learning and memory. In addition, N-cyclohexyl-2-methoxycyclohexanamine oxalate has been found to decrease the release of norepinephrine, which is involved in the body's stress response.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-2-methoxycyclohexanamine oxalate in lab experiments is that it is a potent NMDA receptor antagonist, which makes it a useful tool for investigating the role of the NMDA receptor in the brain. However, N-cyclohexyl-2-methoxycyclohexanamine oxalate has a number of limitations. It is a psychoactive substance that can have unpredictable effects on behavior and cognition. In addition, N-cyclohexyl-2-methoxycyclohexanamine oxalate has a short half-life, which means that its effects are relatively short-lived.
将来の方向性
There are a number of future directions for research on N-cyclohexyl-2-methoxycyclohexanamine oxalate. One area of research is the development of new NMDA receptor antagonists that have fewer psychoactive effects. Another area of research is the investigation of the potential therapeutic uses of N-cyclohexyl-2-methoxycyclohexanamine oxalate, particularly in the treatment of chronic pain. Finally, research is needed to better understand the long-term effects of N-cyclohexyl-2-methoxycyclohexanamine oxalate on the brain and behavior.
Conclusion:
In conclusion, N-cyclohexyl-2-methoxycyclohexanamine oxalate is a potent NMDA receptor antagonist that has been used in scientific research to investigate the role of the NMDA receptor in the brain. N-cyclohexyl-2-methoxycyclohexanamine oxalate has a number of biochemical and physiological effects, and it has potential therapeutic uses in the treatment of chronic pain. However, N-cyclohexyl-2-methoxycyclohexanamine oxalate is a psychoactive substance that can have unpredictable effects on behavior and cognition, and more research is needed to understand its long-term effects on the brain and behavior.
合成法
N-cyclohexyl-2-methoxycyclohexanamine oxalate can be synthesized by reacting 3-methoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by reduction of the resulting imine with lithium aluminum hydride. The final step involves the reaction of the resulting amine with oxalic acid to form the oxalate salt.
科学的研究の応用
N-cyclohexyl-2-methoxycyclohexanamine oxalate has been used in scientific research to investigate its effects on the central nervous system. N-cyclohexyl-2-methoxycyclohexanamine oxalate is a potent NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. This receptor is involved in learning, memory, and pain perception. N-cyclohexyl-2-methoxycyclohexanamine oxalate has been shown to have analgesic effects, which make it a potential therapeutic agent for the treatment of chronic pain.
特性
IUPAC Name |
N-cyclohexyl-2-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h11-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUBMYORYPUWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5526969 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5091240.png)

![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5091261.png)
![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)


![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)

![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)

![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)
![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)